Pharmacological Profiling and Derivation Strategies for 6-Chloro-5-methoxy-3-methyl-1H-indole
Pharmacological Profiling and Derivation Strategies for 6-Chloro-5-methoxy-3-methyl-1H-indole
Executive Summary
In early-stage drug discovery, the identification and optimization of privileged scaffolds dictate the trajectory of lead generation. 6-Chloro-5-methoxy-3-methyl-1H-indole (CAS: 172170-01-3) is a highly versatile heterocyclic intermediate that serves as the foundational pharmacophore for a diverse array of biologically active molecules[1]. While the isolated compound exhibits baseline interactions with biological systems, its true pharmacological value lies in its structural amenability. By leveraging its unique electronic and steric properties, researchers utilize this molecule to synthesize potent derivatives targeting oncology, central nervous system (CNS) disorders, and infectious diseases[2][3].
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between synthetic chemistry and biological evaluation, detailing the causal relationships between the compound's structural features, its downstream biological activity, and the self-validating protocols required to evaluate it.
Structural Rationale & Pharmacophore Dynamics
The biological efficacy of derivatives synthesized from 6-chloro-5-methoxy-3-methyl-1H-indole is directly driven by its substitution pattern:
-
6-Chloro Substitution: The inclusion of a halogen at the C(6) position significantly enhances the lipophilicity (LogP) of the molecule, improving membrane permeability. Mechanistically, it blocks cytochrome P450-mediated oxidation at this metabolically vulnerable site, thereby increasing the half-life of derived drugs[4].
-
5-Methoxy Substitution: This group acts as a potent hydrogen bond acceptor. Through resonance, it donates electron density into the indole core, modulating the pKa of the N(1) proton and enhancing binding affinity within the hydrophobic pockets of target kinases and receptors[5][6].
-
3-Methyl Group: This alkyl moiety provides a critical, sterically accessible anchor point for functionalization. Through controlled radical bromination, it enables the synthesis of complex unusual amino acids (e.g., 6-chloro-5-hydroxytryptophan) and minor groove alkylating agents[6][7].
Preliminary Biological Activity Domains
Oncology: Kinase Modulation and Apoptosis
Halogenated methoxy-indoles are privileged scaffolds for kinase inhibition. Recent structural modifications of this core have yielded indoloquinoline derivatives that exhibit potent cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2)[5]. These derivatives exert their antiproliferative effects by acting as ATP-competitive inhibitors, effectively downregulating the PI3K/AKT/mTOR signaling cascade and inducing apoptosis. Furthermore, related 5-chloro-methoxyvinyl indoles demonstrate significant inhibition of both wild-type and T790M mutant Epidermal Growth Factor Receptors (EGFR)[8].
Mechanism of action for indole-based derivatives modulating the PI3K/AKT/mTOR signaling cascade.
CNS Therapeutics: Monoamine Reuptake Inhibition
The 6-chloro-5-methoxy-indole core is heavily utilized in the design of selective monoamine reuptake inhibitors. By functionalizing the C(3) and N(1) positions, researchers have developed potent inhibitors targeting the norepinephrine transporter (NET) and serotonin transporter (SERT)[9]. The specific electron distribution provided by the 5-methoxy group ensures high-affinity binding to these transporters, making it a critical intermediate for next-generation antidepressants and neuropathic pain therapeutics.
Antimicrobial & Antimalarial Efficacy
Indole and closely related quinolone bioisosteres bearing the chloro-methoxy motif exhibit remarkable efficacy against multi-drug-resistant pathogens. Specifically, 6-chloro-7-methoxy quinolones (structural analogs) show low-nanomolar efficacy against Plasmodium falciparum by selectively inhibiting the parasite's cytochrome bc1 complex over the mammalian equivalent[4].
Quantitative Activity Summary
To contextualize the pharmacological potential of this scaffold, the following table summarizes the in vitro activity of its direct derivatives across various therapeutic targets:
| Derivative Class / Analog | Primary Target / Pathway | Cell Line / Organism | Potency (IC50 / EC50) | Source |
| 5-chloro-3-(2-methoxyvinyl)-indole | EGFR (Wild-type / T790M) | A549 / H1975 | 41 nM - 102 nM | [8] |
| 2-chloro-8-methoxy-indoloquinoline | PI3K/AKT/mTOR | HCT116 / Caco-2 | 0.35 µM - 0.54 µM | [5] |
| 6-amino-seco-CI indole analogs | DNA Minor Groove | AA8 / UV4 | ~0.34 µM | [6] |
| 6-chloro-7-methoxy-quinolone | Cytochrome bc1 complex | P. falciparum (W2) | Low-nanomolar EC50 | [4] |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the transition from the raw 6-chloro-5-methoxy-3-methyl-1H-indole intermediate to a biologically active drug candidate requires highly controlled methodologies.
Protocol 1: Regiospecific Bromination for Derivative Synthesis
Objective: To activate the C(3)-methyl group of 6-chloro-5-methoxy-3-methyl-1H-indole for downstream coupling into unusual amino acids (e.g., 6-chloro-5-hydroxytryptophan)[3]. Causality & Rationale: Direct functionalization of the indole core requires precise regiocontrol. By utilizing N-bromosuccinimide (NBS) under free-radical conditions (AIBN initiator, UV light), bromination is directed exclusively to the C(3) alkyl moiety. Conversely, electrophilic conditions would erroneously target the C(2) position[7].
Step-by-Step Methodology:
-
Protection: Dissolve 6-chloro-5-methoxy-3-methyl-1H-indole in anhydrous THF. Add NaH (1.2 eq) at 0°C, followed by di-tert-butyl dicarbonate (Boc2O, 1.5 eq) to protect the N(1) position, preventing unwanted N-bromination.
-
Radical Bromination: Dissolve the N-Boc protected intermediate in carbon tetrachloride (CCl4). Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reflux & Initiation: Reflux the mixture under a 500W halogen lamp for 2-4 hours. The homolytic cleavage of NBS by AIBN/light generates bromine radicals that selectively abstract a hydrogen from the sterically accessible C(3)-methyl group.
-
Validation & QC Checkpoint (Self-Validating System): Quench the reaction and perform extraction. Run ^1H NMR (250 MHz, CDCl3). The protocol is validated only if the C(3)-methyl singlet (δ ~2.25 ppm) disappears and is replaced by a distinct methylene (-CH2Br) singlet at δ ~4.63 ppm[7]. The presence of a C(2) proton signal confirms regioselectivity.
Workflow for the derivation and screening of 6-chloro-5-methoxy-3-methyl-1H-indole analogs.
Protocol 2: High-Throughput In Vitro Cytotoxicity Assay
Objective: Evaluate the antiproliferative activity of synthesized indole derivatives against HCT116 colorectal cancer cells. Causality & Rationale: To determine if the structural modifications successfully translate to biological activity, we measure cellular metabolic activity. We utilize a luminescence-based ATP quantitation assay (e.g., CellTiter-Glo) because ATP levels are directly proportional to the number of viable, metabolically active cells, offering higher sensitivity and fewer artifacts than traditional colorimetric MTT assays.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 cells in 96-well opaque-walled plates at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dosing: Prepare a 10 mM stock of the indole derivative in DMSO. Perform 1:3 serial dilutions to generate an 8-point concentration curve (e.g., 0.01 µM to 30 µM). Keep the final DMSO concentration ≤0.5% to prevent solvent-induced cytotoxicity.
-
Incubation & Readout: Treat cells for 72 hours. Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Validation & QC Checkpoint (Self-Validating System): Measure luminescence using a microplate reader. The assay is internally validated by two controls: a vehicle control (0.5% DMSO, representing 100% viability) and a positive control (5-Fluorouracil, expected IC50 ~0.5-5 µM)[5]. Calculate the IC50 using non-linear regression (four-parameter logistic curve) in analytical software.
References
- Buy 6-chloro-5-methoxy-3-methyl-1H-indole (EVT-12037278), EvitaChem.
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1, The Journal of Organic Chemistry - ACS Public
- ChemInform Abstract: An Enantiospecific Synthesis of L(-)- and D(+)
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors, Taylor & Francis.
- Puwen ZHANG | Sr. VP | Ph.
- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium, PMC.
- Synthesis of 1-Substituted 3-(Chloromethyl)-6-aminoindoline (6-Amino-seco-CI)
Sources
- 1. 6-chloro-5-methoxy-3-methylindole | CAS#:172170-01-3 | Chemsrc [chemsrc.com]
- 2. evitachem.com [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
